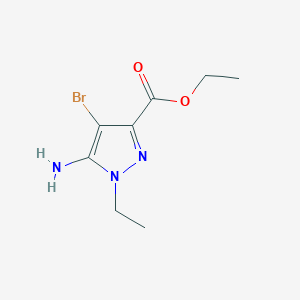
1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- 1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone is an organic compound with a unique structure. It combines a thiophene ring, a phenyl group, and a ketone functional group.
- The compound’s systematic name reflects its substituents: the chlorine atom at position 2, the methyl group at position 5 of the thiophene ring, and the phenyl group attached to the ketone carbon.
- Its molecular weight is approximately 236.71 g/mol .
準備方法
- Synthetic routes for this compound involve the introduction of the chlorine atom and subsequent ketone formation.
- One method is the Friedel-Crafts acylation of 2-chlorothiophene with benzoyl chloride, followed by reduction of the resulting ketone to obtain 1-(2-chloro-5-methylthiophen-3-yl)-2-phenylethanone.
- Industrial production methods may vary, but these principles guide large-scale synthesis.
化学反応の分析
- The compound can undergo various reactions:
Oxidation: It can be oxidized to form a sulfone or sulfoxide.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The chlorine atom can be replaced by other nucleophiles.
- Common reagents include Lewis acids (for Friedel-Crafts acylation), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and substituents.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May serve as a lead compound for drug development.
Industry: Employed in fine chemicals and pharmaceuticals.
作用機序
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it likely interacts with specific molecular targets (e.g., enzymes, receptors) or modulates cellular pathways.
- Detailed studies are needed to elucidate its precise effects.
類似化合物との比較
- While I don’t have a direct list of similar compounds, we can compare its structure and properties to related ketones, thiophenes, and phenyl-substituted compounds.
特性
分子式 |
C13H11ClOS |
|---|---|
分子量 |
250.74 g/mol |
IUPAC名 |
1-(2-chloro-5-methylthiophen-3-yl)-2-phenylethanone |
InChI |
InChI=1S/C13H11ClOS/c1-9-7-11(13(14)16-9)12(15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChIキー |
UBAKFMWYMUPUOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)Cl)C(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















